Ethyl 1-trityl-1H-imidazole-4-carboxylate
Overview
Description
Ethyl 1-trityl-1H-imidazole-4-carboxylate is a compound with the molecular formula C25H22N2O2 . It is a ring-substituted-1H-imidazole-4-carboxylic acid derivative .
Synthesis Analysis
4-Imidazolecarboxylic acid (ICA) was used in the synthesis of triphenymethyl-protected 4-imidazole carboxylic acid (trityl-ImCOOH) which is employed to functionalize poly (propylene imine) dendrimers .Molecular Structure Analysis
The molecular structure of Ethyl 1-trityl-1H-imidazole-4-carboxylate consists of an imidazole ring substituted with a trityl group and an ethyl ester . The molecular weight is 382.5 g/mol .Physical And Chemical Properties Analysis
Ethyl 1-trityl-1H-imidazole-4-carboxylate has a molecular weight of 382.5 g/mol, a XLogP3-AA of 5.3, and a topological polar surface area of 44.1 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 7 rotatable bonds .Scientific Research Applications
Hydrolysis and Crystallization Studies
Research on similar compounds, such as the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leading to crystalline structures through hydrogen bonding, suggests a pathway for synthesizing and analyzing similar ethyl imidazole derivatives (Wu, Liu, & Ng, 2005). This work underscores the importance of understanding the hydrolysis behavior and crystallization tendencies of imidazole derivatives for applications in crystal engineering and material science.
Supramolecular Structures
The study of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates highlights the formation of hydrogen-bonded supramolecular structures in one, two, and three dimensions (Costa et al., 2007). Such findings indicate the potential of ethyl imidazole derivatives in the design of novel molecular assemblies for applications in nanotechnology and molecular electronics.
Synthesis and Transformations
The synthesis of 1H-imidazole 3-oxides derived from amino acid esters, including reactions with ethyl 2-(hydroxyimino)-3-oxobutyrate to give 3-oxido-1H-imidazole-4-carboxylates, showcases the chemical versatility of imidazole derivatives for synthetic organic chemistry (Jasiński, Mlostoń, Linden, & Heimgartner, 2008). This research could inform the development of new synthetic routes for ethyl 1-trityl-1H-imidazole-4-carboxylate and its analogs.
Biological Activity Investigations
While avoiding the specifics of drug use and side effects, it's worth noting that similar imidazole derivatives have been evaluated for biological activities, such as ligands for estrogen receptors and inhibitors of cyclooxygenase enzymes (Wiglenda et al., 2005). These studies suggest avenues for researching the bioactivity of ethyl 1-trityl-1H-imidazole-4-carboxylate derivatives in the context of medicinal chemistry and pharmacology.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 1-tritylimidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-2-29-24(28)23-18-27(19-26-23)25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDKACKOPKUCBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347129 | |
Record name | Ethyl 1-trityl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-trityl-1H-imidazole-4-carboxylate | |
CAS RN |
53525-60-3 | |
Record name | Ethyl 1-trityl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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